molecular formula C6H8BrNS B13549236 (4-Bromo-5-methylthiophen-2-yl)methanamine

(4-Bromo-5-methylthiophen-2-yl)methanamine

Cat. No.: B13549236
M. Wt: 206.11 g/mol
InChI Key: OQXFBPJIZLOBOF-UHFFFAOYSA-N
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Description

(4-Bromo-5-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C6H8BrNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methylthiophen-2-yl)methanamine typically involves the bromination of 5-methylthiophene followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-methylthiophen-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-5-methylthiophen-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-5-methylthiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amine functional groups play crucial roles in these interactions, influencing binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromothiophen-2-yl)methanamine: Similar structure but lacks the methyl group at the 5-position.

    (5-Methylthiophen-2-yl)methanamine: Similar structure but lacks the bromine atom at the 4-position.

    (4-Bromopyridin-2-yl)methanamine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(4-Bromo-5-methylthiophen-2-yl)methanamine is unique due to the presence of both bromine and methyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

(4-bromo-5-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C6H8BrNS/c1-4-6(7)2-5(3-8)9-4/h2H,3,8H2,1H3

InChI Key

OQXFBPJIZLOBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)CN)Br

Origin of Product

United States

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